

Technical Support Center: Carcinine Dihydrochloride Bioavailability

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Compound of Interest		
Compound Name:	Carcinine dihydrochloride	
Cat. No.:	B550831	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of **Carcinine dihydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Carcinine dihydrochloride?

Carcinine dihydrochloride is reported to have a water solubility of greater than or equal to 15 mg/mL.[1] While this suggests good aqueous solubility, issues can still arise in complex biological media or specific formulation buffers.

Q2: What are the known stability issues for **Carcinine dihydrochloride**?

While specific degradation pathways for **Carcinine dihydrochloride** are not extensively documented in the provided search results, its structural similarity to Carnosine suggests potential susceptibility to hydrolysis, particularly enzymatic degradation.[2][3][4] Researchers should consider the potential for enzymatic breakdown in biological matrices.

Q3: What are the potential mechanisms of absorption for **Carcinine dihydrochloride**?

Given its peptide-like structure (β-alanyl-histamine), **Carcinine dihydrochloride** may be a substrate for peptide transporters. For instance, the related compound Carnosine is transported by proton-coupled oligopeptide transporters (POTs) like PEPT2 in the kidney.[5] It



is plausible that **Carcinine dihydrochloride** utilizes similar transport mechanisms for absorption.

Q4: Are there any known formulation strategies to improve the bioavailability of **Carcinine dihydrochloride**?

Direct studies on formulation strategies for **Carcinine dihydrochloride** are limited. However, general strategies for improving the bioavailability of peptide-like compounds can be applied. These include the use of drug delivery systems (DDS) such as nanoparticles and liposomes, and chemical modifications to enhance stability and permeability.[2][3][6][7]

Troubleshooting Guides

Issue 1: Low in vitro permeability despite good aqueous solubility.

Troubleshooting & Optimization

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Possible Cause	Troubleshooting Steps	
Efflux transporter activity:	1. Conduct permeability assays in the presence of broad-spectrum efflux pump inhibitors (e.g., verapamil, cyclosporin A) to determine if Carcinine is a substrate. 2. If efflux is confirmed, consider co-administration with a safe and effective efflux inhibitor or design formulations that bypass these transporters.	
Poor passive diffusion:	Although water-soluble, its polarity may limit passive diffusion across lipid membranes. 2. Investigate the use of permeation enhancers in your formulation. 3. Consider lipid-based delivery systems like liposomes or solid lipid nanoparticles (SLNs) to facilitate transport across cell membranes.	
Metabolic instability at the absorption site:	1. Incubate Carcinine dihydrochloride with intestinal homogenates or relevant cell line lysates (e.g., Caco-2) and analyze for degradation products. 2. If degradation is observed, consider co-formulating with enzyme inhibitors or developing more stable prodrugs or analogs.	

Issue 2: High variability in in vivo pharmacokinetic data.

Troubleshooting & Optimization

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Possible Cause	Troubleshooting Steps	
First-pass metabolism:	1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of hepatic metabolism. 2. If significant first-pass metabolism is identified, explore alternative routes of administration (e.g., parenteral, transdermal) to bypass the liver. 3. Formulation strategies like nanoemulsions or self-microemulsifying drug delivery systems (SMEDDS) can also help to reduce first-pass metabolism by promoting lymphatic transport.	
Food effect:	1. Perform pharmacokinetic studies in both fasted and fed states to determine the impact of food on absorption. 2. If a significant food effect is observed, optimize the formulation to minimize this variability or establish clear dosing instructions relative to food intake.	
Instability in the gastrointestinal tract:	1. Assess the stability of Carcinine dihydrochloride at different pH values mimicking the stomach and intestine. 2. Investigate potential degradation by digestive enzymes. 3. Consider enteric-coated formulations to protect the drug from the acidic environment of the stomach and deliver it to the small intestine for absorption.	

Data Presentation

Table 1: Physicochemical Properties of Carcinine Dihydrochloride



Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₄ N ₄ O · 2HCl	[1]
Molecular Weight	255.14 g/mol	[1]
Appearance	White to beige powder	[8]
Water Solubility (25°C)	≥15 mg/mL	[1]

Experimental Protocols Protocol 1: In Vitro Caco-2 Cell Permeability Assay

This protocol is a general guideline for assessing the intestinal permeability of **Carcinine dihydrochloride**.

- Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21-25 days.
- Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring the TEER. Values should be >250 Ω·cm².
- Experimental Setup:
 - Prepare a stock solution of Carcinine dihydrochloride in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
 - Wash the Caco-2 monolayers with pre-warmed transport buffer.
 - Add the Carcinine dihydrochloride solution to the apical (A) side and fresh transport buffer to the basolateral (B) side to assess A-to-B permeability.
 - Conversely, add the drug solution to the basolateral side and fresh buffer to the apical side to assess B-to-A permeability.
- Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.



- Quantification: Analyze the concentration of Carcinine dihydrochloride in the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
- Apparent Permeability Coefficient (Papp) Calculation: Papp (cm/s) = (dQ/dt) / (A * C₀)
 - dQ/dt: The rate of drug appearance in the receiver compartment.
 - A: The surface area of the filter membrane.
 - Co: The initial concentration of the drug in the donor compartment.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for evaluating the pharmacokinetic profile of a **Carcinine dihydrochloride** formulation.

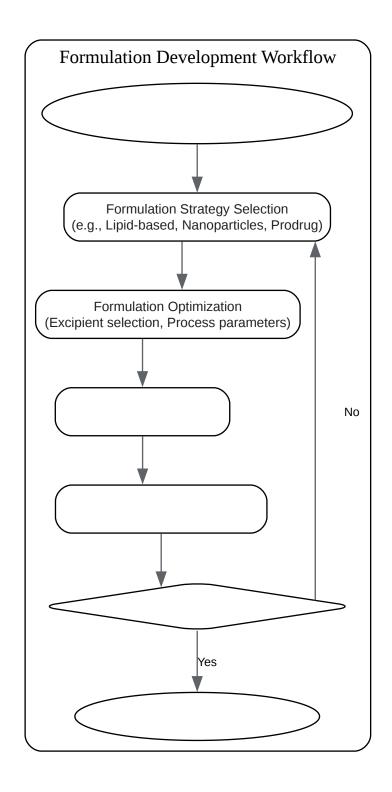
- Animal Model: Use adult male Sprague-Dawley or Wistar rats (200-250 g).
- Acclimatization: Acclimatize the animals for at least one week before the experiment.
- Dosing:
 - Oral Administration: Administer the Carcinine dihydrochloride formulation via oral gavage at a predetermined dose.
 - Intravenous Administration: Administer a solution of Carcinine dihydrochloride via the tail vein to determine absolute bioavailability.
- Blood Sampling: Collect blood samples (e.g., via the tail vein or retro-orbital sinus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis: Determine the concentration of Carcinine dihydrochloride in the plasma samples using a validated LC-MS/MS method.



- Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).
- Bioavailability (F%) Calculation: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

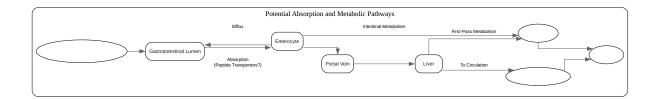




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Caption: A typical workflow for developing a formulation to improve bioavailability.

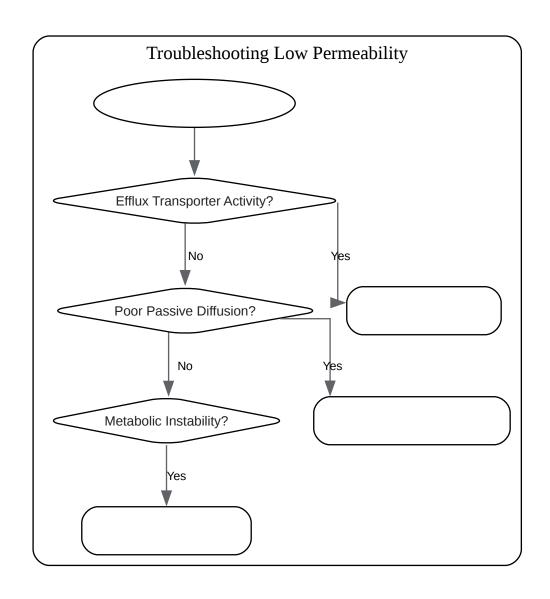




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Caption: Potential routes of absorption and metabolism for Carcinine dihydrochloride.





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Caption: A logical guide for troubleshooting low in vitro permeability.

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